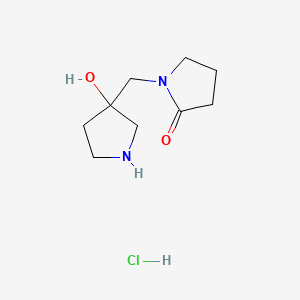

![molecular formula C26H28Br2N2O4 B595134 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1239327-73-1](/img/structure/B595134.png)

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

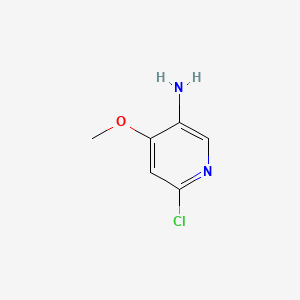

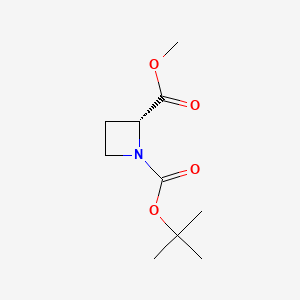

“4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C26H28Br2N2O4 . It has a molecular weight of 592.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[lmn][3,8]phenanthroline core substituted with bromine and hexyl groups . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis

This compound has a density of 1.521 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the current data .Aplicaciones Científicas De Investigación

Polymer Synthesis : Utilized in nonstoichiometric Stille coupling polycondensation for synthesizing naphthalene-diimide-based π-conjugated polymers. This process provides a new method to synthesize n-type polymers with naphthalene-diimide groups at both chain ends (Goto, Ando, Ueda, & Higashihara, 2015).

Optoelectronic Properties : Involved in the synthesis of naphthalene diimide (NDI)-based near-infrared chromophores exhibiting two-photon absorption properties. These properties can be fine-tuned via modification of donor segments (Lin et al., 2010).

Organic Solar Cells : Used in the design and synthesis of a solution-processable non-fullerene electron acceptor for organic solar cells. The compound exhibited excellent solubility and thermal stability, contributing to a power conversion efficiency of 1.16% in bulk-heterojunction devices (Gupta et al., 2015).

Sensing Applications : Shown to act as an efficient anion sensor for fluoride ion due to the N H fragments in its main backbone. This finding is significant for developing new sensing materials (Gu et al., 2016).

Photovoltaic Devices : Applied in the synthesis of donor–acceptor–donor modular small organic molecules for solution-processable photovoltaic devices. These molecules, containing the naphthalene diimide (NDI) acceptor unit, demonstrated promising power conversion efficiencies (Patil et al., 2014).

Electrochemical Applications : Explored for electrochemical capture and release of CO2 in aqueous electrolytes using an organic semiconductor electrode. This process can be efficient for carbon capture and utilization technologies (Apaydin et al., 2017).

Propiedades

IUPAC Name |

2,9-dibromo-6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Br2N2O4/c1-3-5-7-9-11-29-23(31)15-13-18(28)22-20-16(14-17(27)21(19(15)20)25(29)33)24(32)30(26(22)34)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCOHAXJKXGCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCC)Br)C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857042 |

Source

|

| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |

CAS RN |

1239327-73-1 |

Source

|

| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

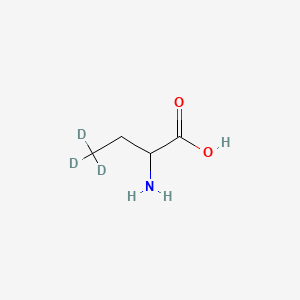

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)